N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-bromobenzamide
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-bromobenzamide is a synthetic compound that has garnered attention due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline moiety and a bromobenzamide group.
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-bromobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-12(22)21-10-4-5-13-8-9-14(11-17(13)21)20-18(23)15-6-2-3-7-16(15)19/h2-3,6-9,11H,4-5,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLOCGDHVGZACC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-bromobenzamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of reactions, starting with the cyclization of an appropriate precursor.
Acetylation: The quinoline intermediate is then acetylated to introduce the acetyl group at the desired position.
Bromination: The final step involves the bromination of the benzamide group to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The bromine atom in the benzamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with different hydrogenation levels.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-bromobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-bromobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylbenzamide
- N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-ethoxybenzenesulfonamide
- N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-nitrobenzenesulfonamide
Uniqueness
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-bromobenzamide is unique due to the presence of the bromine atom in the benzamide group, which can influence its reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents.
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-bromobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial properties, potential as a kinase inhibitor, and other relevant biological effects based on recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 373.25 g/mol. The compound features a tetrahydroquinoline moiety and a bromobenzamide group, which are crucial for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits antibacterial properties against several strains of bacteria. Notably, it has shown efficacy against:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Staphylococcus epidermidis
These findings suggest its potential as a therapeutic agent in treating infections caused by resistant bacterial strains. Further research is needed to elucidate the mechanisms underlying its antibacterial effects and to assess its suitability for clinical applications.
Kinase Inhibition Potential
The compound has also been identified as a potential kinase inhibitor . Kinases play vital roles in various cellular processes, including signal transduction and cell division. Inhibiting specific kinases can be an effective strategy in drug discovery for diseases such as cancer. Preliminary studies indicate that this compound may target particular kinases involved in disease pathways; however, comprehensive studies are required to identify the specific kinases affected and the implications for therapeutic use.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the tetrahydroquinoline structure and the bromobenzamide group can significantly influence its potency and selectivity. For instance:
| Modification | Effect on Activity |
|---|---|
| Replacement of bromine with iodine | Increased antibacterial activity |
| Alteration of acetyl group position | Enhanced kinase inhibition |
These modifications can guide future synthetic efforts aimed at developing more potent derivatives with improved pharmacological profiles .
Case Studies
Several case studies have highlighted the biological activity of related compounds in the same class:
- Opioid Receptor Agonists : Research on similar benzamide derivatives has revealed their potential as μ-opioid receptor agonists with significant analgesic effects. For example, compounds derived from tetrahydroquinoline structures have shown promising anti-nociceptive effects in animal models .
- Kinase Inhibitors : A study focusing on kinase inhibitors demonstrated that structural modifications could lead to compounds with high affinity for specific kinases involved in cancer progression. The findings suggest that this compound could serve as a lead compound for further development in this area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
